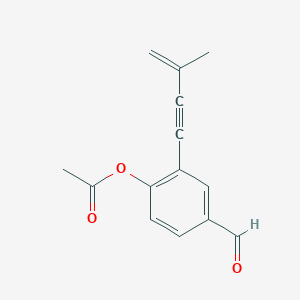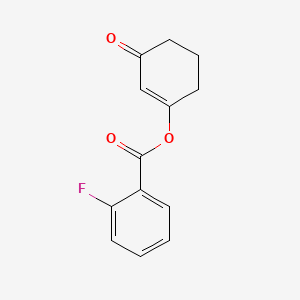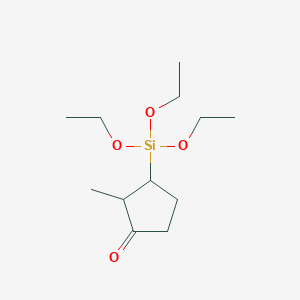
N-Acetyl-3-(nitrosulfanyl)-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-3-(nitrosulfanyl)-L-valine: is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a nitrosulfanyl group, and the amino acid L-valine. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-(nitrosulfanyl)-L-valine typically involves the acetylation of L-valine followed by the introduction of the nitrosulfanyl group. The acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The nitrosulfanyl group can be introduced through a reaction with nitrosyl chloride or other nitrosating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and nitrosation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: N-Acetyl-3-(nitrosulfanyl)-L-valine undergoes various chemical reactions, including:
Oxidation: The nitrosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitrosulfanyl group can be reduced to form thiol derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reagents like acetic anhydride and acetyl chloride are employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various acylated derivatives.
科学研究应用
N-Acetyl-3-(nitrosulfanyl)-L-valine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-Acetyl-3-(nitrosulfanyl)-L-valine involves its interaction with various molecular targets and pathways. The nitrosulfanyl group can release nitric oxide, which is a signaling molecule involved in various physiological processes. The acetyl group can modulate the activity of enzymes and proteins by acetylation. The L-valine moiety can interact with amino acid transporters and receptors, influencing cellular uptake and metabolism.
相似化合物的比较
N-Acetyl-3-methylhistidine: An acetylated derivative of 3-methylhistidine with similar acetylation properties.
N-Acetyl-3,5-diaryl-2-pyrazolines: Compounds with acetyl groups and aromatic rings, used in cancer research.
N-Acylphenylalanine: A compound with an acyl group and the amino acid phenylalanine, studied for its biological activities.
Uniqueness: N-Acetyl-3-(nitrosulfanyl)-L-valine is unique due to the presence of the nitrosulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other acetylated amino acids and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
168207-37-2 |
|---|---|
分子式 |
C7H12N2O5S |
分子量 |
236.25 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-methyl-3-nitrosulfanylbutanoic acid |
InChI |
InChI=1S/C7H12N2O5S/c1-4(10)8-5(6(11)12)7(2,3)15-9(13)14/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 |
InChI 键 |
GTMKBVNAJMQYKF-RXMQYKEDSA-N |
手性 SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)S[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC(C(=O)O)C(C)(C)S[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)


![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)


![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
